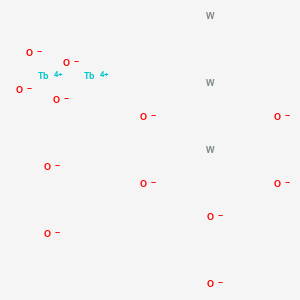![molecular formula C13H7Cl2IN2O2S B577494 5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1227267-02-8](/img/structure/B577494.png)
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound with the molecular formula C13H7Cl2IN2O2S It is a derivative of azaindole, which is a heterocyclic compound containing nitrogen in the ring structure
Preparation Methods
The synthesis of 5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and iodine atoms into the azaindole ring.
Sulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom in the azaindole ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, halogenation may be carried out using halogenating agents such as N-chlorosuccinimide (NCS) and iodine, while sulfonylation can be achieved using sulfonyl chlorides in the presence of a base.
Chemical Reactions Analysis
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms may also play a role in the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar compounds to 5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine include other halogenated azaindoles and sulfonylated heterocycles. These compounds share some structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of halogen atoms and the phenylsulfonyl group, which imparts distinct chemical and biological properties.
Some similar compounds include:
- 5,7-Dichloro-2-Iodo-1-(methylsulfonyl)-6-azaindole
- 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-5-azaindole
- 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-7-azaindole
Properties
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloro-2-iodopyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-10-6-8-7-11(16)18(12(8)13(15)17-10)21(19,20)9-4-2-1-3-5-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNTJSOVLZDCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC(=C32)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)








